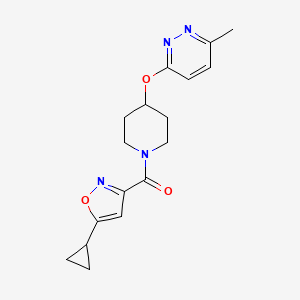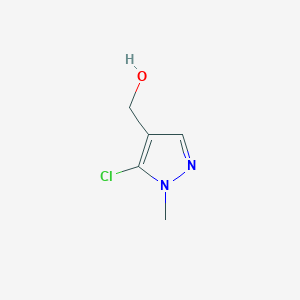
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical with the CAS Number: 1378491-01-0 . It has a molecular weight of 146.58 and its IUPAC name is (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of key intermediates in the preparation of zolazepam, which includes(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated . Molecular Structure Analysis
The InChI code for(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is 1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 . The InChI key is CVFKGUGTNUCDKW-UHFFFAOYSA-N . Chemical Reactions Analysis
The reaction product of(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group . This affords a tricyclic side product, a minor amount of which persists even after recrystallization . Physical And Chemical Properties Analysis
The physical form of(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a white to yellow solid .
Wissenschaftliche Forschungsanwendungen
Ultrasonics Promoted Synthesis
A study highlighted the ultrasonics promoted synthesis of dihydropyrazole derivatives, including those related to (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol. This method offers advantages such as shorter reaction times and higher yields, showcasing the compound's relevance in creating heterocyclic analogues with potential applications in various fields (Trilleras et al., 2013).
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including structures related to the compound , has demonstrated significant antimicrobial and anticancer activities. These derivatives were synthesized and evaluated, with some showing higher activity than the reference drugs, indicating the compound's potential as a scaffold for developing new therapeutic agents (Hafez et al., 2016).
Synthesis and Structural Studies
Another study focused on the synthesis of pyrazole derivatives embedded with chalcones and pyrazoles for evaluating their angiotensin converting enzyme (ACE) inhibitory activity. This research indicates the compound's utility in developing cardiovascular disease treatments (Kantevari et al., 2011).
Biological Activities of Pyrazolyl Aryl Methanones
The synthesis and characterization of N-phenylpyrazolyl aryl methanones derivatives, involving arylthio/sulfinyl/sulfonyl groups, have shown favorable herbicidal and insecticidal activities. This suggests the compound's application in agricultural chemistry for developing new pesticides (Wang et al., 2015).
Eco-friendly Synthesis of Heterocyclic Carboxylic α-Amino Esters
An eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters has been established, highlighting the compound's role in creating active biomolecules with potential medicinal applications (Mabrouk et al., 2020).
Eigenschaften
IUPAC Name |
(5-chloro-1-methylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKGUGTNUCDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


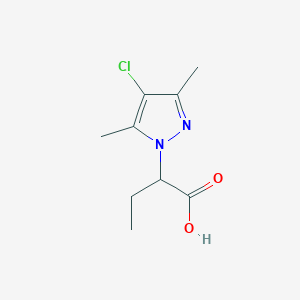
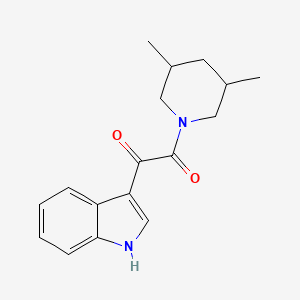
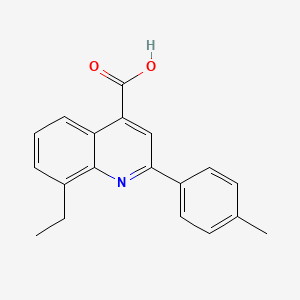

![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)
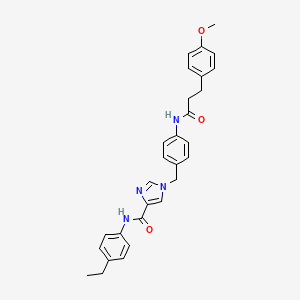
![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)
